

# Introduction: A Promising Broad-Spectrum Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | GC376 sodium |           |
| Cat. No.:            | B14129987    | Get Quote |

GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as a significant candidate in the fight against coronaviruses.[1] Initially developed for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GC376 for both veterinary and human applications.

### **Discovery and Chemical Origins**

The development of GC376 originated from research into inhibitors for the norovirus 3C protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde transition state inhibitors designed to block this key viral enzyme.[4] Among these, the dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]

This modification serves a dual purpose: it enhances the compound's stability and solubility while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to its active aldehyde form, GC373, which can then exert its inhibitory effect on the target protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive



Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to develop it for therapeutic uses.[2][11][12]

### **Mechanism of Action: Halting Viral Replication**

The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease (Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins required for viral replication and transcription.[1][5]

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's function, preventing the processing of the viral polyproteins and effectively halting the replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV, SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]





Click to download full resolution via product page

**Caption:** Coronavirus Replication Cycle and GC376 Inhibition Point.



# Preclinical Development Feline Infectious Peritonitis (FIP)

GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline coronavirus (FCoV).

- Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.
   [15] Subsequent experimental studies in cats infected with FIPV showed that treatment with GC376 could reverse the progression of the disease, leading to a rapid improvement in condition and full recovery in many cases.
   [3][4][15]
- Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring
  FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20
  cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The
  study concluded that GC376 showed great promise, especially for cats with non-neurologic
  forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17]
  However, side effects such as transient stinging at injection sites and abnormal eruption of
  permanent teeth in juvenile cats were noted.[1]

### **Human Coronaviruses (including SARS-CoV-2)**

The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a prime candidate for repurposing against human coronaviruses.

- In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are
  potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The
  compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1]
   [18]
- In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5] [19] While the treatment did not significantly improve overall clinical symptoms or survival rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a



promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20] [21]

 Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA) to explore the use of GC376 for treating COVID-19 in humans.[11][18]

### **Quantitative Data**

**Table 1: In Vitro Activity of GC376 Against** 

Coronaviruses

| Virus              | Assay Type           | Cell Line | Measureme<br>nt | Value              | Reference |
|--------------------|----------------------|-----------|-----------------|--------------------|-----------|
| SARS-CoV-2         | Cytopathic<br>Effect | Vero E6   | EC50            | 3.37 μΜ            | [1]       |
| SARS-CoV-2         | Mpro<br>Inhibition   | -         | IC50            | 0.03–0.16 μΜ       | [14]      |
| SARS-CoV-2         | Cytopathic<br>Effect | -         | CC50            | > 100 μM           | [14]      |
| FIPV               | Mpro<br>Inhibition   | -         | IC50            | Sub-<br>micromolar | [3]       |
| PEDV               | Mpro<br>Inhibition   | -         | IC50            | 0.49 to 4.35<br>μΜ | [10]      |
| Human CoV-<br>NL63 | Antiviral<br>Assay   | LLC-MK2   | EC50            | < 3 μΜ             | [22]      |
| Human CoV-<br>229E | Antiviral<br>Assay   | Huh7      | EC50            | < 3 μΜ             | [22]      |
| Human CoV-<br>OC43 | Antiviral<br>Assay   | НСТ-8     | EC50            | < 3 μΜ             | [22]      |

**Table 2: Pharmacokinetic Parameters of GC376 in Mice** 



| Parameter                                    | Value (Mean ± SD)    | Unit  |
|----------------------------------------------|----------------------|-------|
| Administration Route                         | Intramuscular (i.m.) | -     |
| Dose                                         | 111                  | mg/kg |
| Tmax (Time to peak plasma level)             | 0.22 ± 0.07          | h     |
| Data from a study in SPF<br>BALB/c mice.[23] |                      |       |

# Experimental Protocols Protocol: In Vitro Plaque Reduction Assay

This protocol is a generalized representation of methods used to evaluate the antiviral efficacy of compounds like GC376.

- Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent monolayer.
- Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.
- Infection: The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and incubated for 1 hour to allow for viral adsorption.
- Compound Treatment: Following incubation, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying concentrations of GC376.
- Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque formation.
- Plaque Visualization and Counting: After incubation, the overlay medium is removed. The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques (zones of cell death) are then counted.



 Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control) is calculated using doseresponse curve analysis.[1]

### Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model

This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-CoV-2.[5][21]

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
- Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle, mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged + GC376.
- Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1x10<sup>3</sup> or 1x10<sup>5</sup> TCID50/mouse). Mock-challenged groups receive PBS.
- Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g., 24 hours). Treatment continues for a set duration (e.g., 7 days).
- Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss,
   ruffled fur, and changes in posture or activity.
- Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.
- Outcome Measures:
  - Viral Load: Viral RNA levels in tissues are quantified using RT-qPCR.
  - Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammation.
  - Immunohistochemistry: Viral antigen presence in tissues is detected.







 Survival: A portion of the animals is monitored for the full study duration to assess overall survival.





Group 1: Mock + Vehicle Group 2: Mock + GC376 Group 3: SARS-CoV-2 + Vehicle Group 4: SARS-CoV-2 + GC376







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC376 Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC376 FIP Warriors CZ/SK ® [fipwarriors.eu]
- 7. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 11. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis PMC [pmc.ncbi.nlm.nih.gov]







- 17. fipcaregroup.com [fipcaregroup.com]
- 18. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]
- 19. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Promising Broad-Spectrum Antiviral]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14129987#gc376-sodium-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com